![molecular formula C20H19N3O2S B6536979 2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1021212-00-9](/img/structure/B6536979.png)
2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . The indole nucleus is known to bind with high affinity to multiple receptors, making it a valuable component in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of similar indole derivatives has been described in the literature. For example, a [Cp*RhCl 2] 2 -catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described . Another method involves a three-component reaction of a phthalaldehydic acid, primary amine, and 1 H -indole in water under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The indole nucleus is a key structural feature, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The presence of other functional groups in the molecule, such as the thiophene ring and the pyridazinone ring, may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the indole nucleus and other functional groups would likely make the compound aromatic and potentially polar . The exact properties, such as melting point, boiling point, solubility, etc., would need to be determined experimentally.Scientific Research Applications
Antiviral Activity
Indole derivatives, which are part of the compound’s structure, have shown antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory properties. This suggests that the compound could potentially be used in the treatment of inflammatory diseases .
Anticancer Activity
The compound could potentially have applications in cancer treatment. Indole derivatives have shown anticancer activity, suggesting that the compound could be used in the development of new cancer therapies .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity. This suggests that the compound could potentially be used in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
The compound could potentially have antimicrobial applications. Indole derivatives have shown antimicrobial activity, suggesting that the compound could be used in the treatment of various bacterial infections .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity, suggesting that the compound could potentially be used in the treatment of diabetes .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that the effects of this compound’s action would be diverse and depend on the specific target and cellular context .
properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(22-13-11-15-5-1-2-6-17(15)22)8-3-12-23-20(25)10-9-16(21-23)18-7-4-14-26-18/h1-2,4-7,9-10,14H,3,8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDVCAADCHPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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